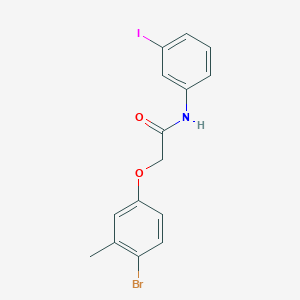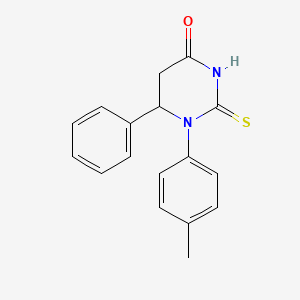![molecular formula C30H33ClN4O4 B3741052 N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3741052.png)
N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}
Overview
Description
N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}, commonly known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. C16 is a white crystalline powder with a molecular formula of C38H44ClN5O4 and a molecular weight of 684.24 g/mol.
Mechanism of Action
The mechanism of action of C16 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. C16 has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and repair in cancer cells. C16 has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
C16 has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that C16 inhibits cancer cell proliferation and induces apoptosis in a dose-dependent manner. In vivo studies have shown that C16 exhibits significant antitumor activity in mouse xenograft models of breast cancer and lung cancer. C16 has also been shown to exhibit low toxicity and good tolerability in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of C16 for lab experiments is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the main limitations of C16 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the high cost of synthesis and limited availability of C16 may limit its widespread use in research.
Future Directions
There are several future directions for research on C16. One potential direction is the development of novel analogs of C16 with improved potency and selectivity against cancer cells. Another potential direction is the investigation of the mechanism of action of C16 in more detail, including the identification of its molecular targets and downstream signaling pathways. Additionally, the application of C16 in material science and optoelectronics is an area of growing interest that warrants further investigation.
Scientific Research Applications
C16 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, C16 has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, C16 has been identified as a potential lead compound for the development of novel anticancer agents. In material science, C16 has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
N-[3-chloro-4-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33ClN4O4/c1-29(2,3)27(38)33-20-11-7-18(8-12-20)25(36)32-22-15-16-24(23(31)17-22)35-26(37)19-9-13-21(14-10-19)34-28(39)30(4,5)6/h7-17H,1-6H3,(H,32,36)(H,33,38)(H,34,39)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBRBMRRZRALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2-chlorobenzene-1,4-diyl)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3740977.png)

![methyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3740990.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B3740996.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B3741008.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3741016.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3741017.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3741029.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3741040.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)

![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)